molecular formula C14H14O2 B6371074 5-(4-Methoxyphenyl)-3-methylphenol CAS No. 408312-74-3

5-(4-Methoxyphenyl)-3-methylphenol

Cat. No.: B6371074
CAS No.: 408312-74-3
M. Wt: 214.26 g/mol
InChI Key: KACYXPUYHOGBAY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH₃) attached to a benzene ring, which is further substituted with a methyl group (-CH₃) and a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol, which is then oxidized to the desired phenol. Another approach involves the methylation of 5-(4-hydroxyphenyl)-3-methylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methylphenol involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as lipoxygenases, by binding to their active sites and preventing substrate binding. This inhibition can lead to reduced production of inflammatory mediators and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-(4-Methoxyphenyl)-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-12(9-13(15)8-10)11-3-5-14(16-2)6-4-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACYXPUYHOGBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683735
Record name 4'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408312-74-3
Record name 4'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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